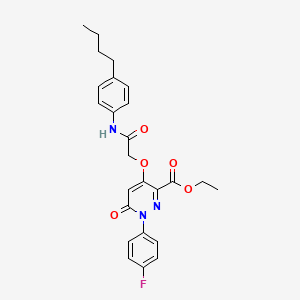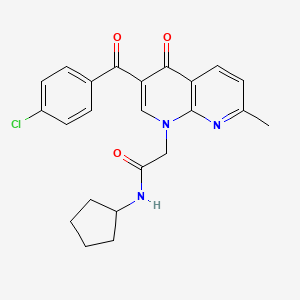
(3-Amino-4-(propylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-(propylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone, also known as PTTM, is a synthetic compound that belongs to the class of thiophene derivatives. PTTM has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The compound, similar to other complex organic molecules, is synthesized and characterized using techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. For instance, Shahana and Yardily (2020) describe the synthesis and spectral characterization of similar compounds, highlighting the use of density functional theory for structural optimization and theoretical vibrational spectra interpretation (Shahana & Yardily, 2020).
Structural Analysis : The structural changes in these molecules due to the substitution of electron-withdrawing groups are analyzed, providing insights into their molecular properties and potential applications. Shahana and Yardily's study is a prime example of this kind of analysis (Shahana & Yardily, 2020).
Biological Activities
Antibacterial Activity : The antibacterial properties of such compounds are explored through molecular docking studies. For example, Shahana and Yardily (2020) conducted docking studies to understand the antibacterial activity of their synthesized compounds (Shahana & Yardily, 2020).
Antiviral and Pharmacokinetic Properties : Molecular docking is also used to understand antiviral activities and pharmacokinetic behaviors. FathimaShahana and Yardily (2020) demonstrate this in their study on a similar compound (FathimaShahana & Yardily, 2020).
Chemical Properties and Interactions
- Spectroscopic Properties : The effects of structure and environment on the spectroscopic properties of related compounds are studied to understand their electronic absorption and fluorescence properties. Al-Ansari (2016) provides insights into this aspect (Al-Ansari, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights .
properties
IUPAC Name |
[3-amino-5-(2-methylanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-13-28(25,26)20-17(22)19(18(24)15-10-5-4-6-11-15)27-21(20)23-16-12-8-7-9-14(16)2/h4-12,23H,3,13,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGIOPTRUSEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-(propylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2638830.png)
![1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2638834.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2638835.png)
![[1-(2-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2638836.png)



![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2638843.png)
![2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2638845.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2638846.png)

![2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2638849.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2638850.png)